Cas no 2167075-77-4 (5-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid)

5-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is a heterocyclic compound featuring an indazole core with a carboxylic acid functional group at the 6-position and a methyl substituent at the 5-position. This structure confers versatility as a building block in medicinal chemistry, particularly for the synthesis of biologically active molecules. Its saturated ring system enhances stability, while the carboxylic acid group allows for further derivatization via amidation or esterification. The compound is valuable in the development of pharmacophores targeting enzyme inhibition or receptor modulation. High purity and well-defined stereochemistry make it suitable for rigorous research applications in drug discovery and organic synthesis.
5-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid structure
2167075-77-4 structure
Product Name:5-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
CAS No:2167075-77-4
MF:C9H12N2O2
MW:180.203782081604
CID:6585529
PubChem ID:165506016
Update Time:2025-06-22

5-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
    • EN300-1277894
    • 2167075-77-4
    • Inchi: 1S/C9H12N2O2/c1-5-2-6-4-10-11-8(6)3-7(5)9(12)13/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,13)
    • InChI Key: WDRXKECQLMSAGH-UHFFFAOYSA-N
    • SMILES: OC(C1CC2=C(C=NN2)CC1C)=O

Computed Properties

  • Exact Mass: 180.089877630g/mol
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 66Ų

5-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid Pricemore >>

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Additional information on 5-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

5-Methyl-4,5,6,7-Tetrahydro-1H-Indazole-6-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2167075-77-4, known as 5-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The indazole core of this molecule is a bicyclic structure consisting of a benzene ring fused to an imidazole ring, while the tetrahydro designation indicates the presence of a partially saturated ring system. The carboxylic acid group attached at the 6-position further enhances its functional versatility.

Recent studies have highlighted the importance of indazole derivatives in drug discovery, particularly in the development of anti-cancer agents. The 5-methyl substitution in this compound adds another layer of complexity to its structure, potentially influencing its pharmacokinetic properties and bioavailability. Researchers have explored the synthesis of this compound through various routes, including multi-component reactions and catalytic asymmetric synthesis, which have enabled the efficient production of enantiomerically pure samples. These advancements have significantly contributed to its characterization and application in preclinical studies.

The biological activity of 5-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid has been extensively investigated. In vitro assays have demonstrated its ability to modulate key cellular pathways involved in cancer progression, such as the PI3K/AKT/mTOR signaling cascade. Additionally, this compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for anti-cancer drug development. Its selective cytotoxicity towards cancer cells compared to normal cells further underscores its therapeutic potential.

One of the most notable aspects of this compound is its modular structure, which allows for further chemical modifications to optimize its pharmacological properties. For instance, researchers have explored the introduction of additional substituents at various positions on the indazole ring to enhance its solubility and stability. These efforts have led to the development of analogs with improved pharmacokinetic profiles and enhanced efficacy in preclinical models.

In terms of synthesis, the preparation of 5-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid involves a series of well-established organic reactions. The process typically begins with the formation of an indazolone intermediate through cyclization reactions involving appropriate starting materials. Subsequent reduction steps are employed to achieve the tetrahydro form, followed by oxidation or hydrolysis to introduce the carboxylic acid group. The methyl substitution is introduced at an early stage to ensure proper regioselectivity during subsequent transformations.

The application of advanced analytical techniques such as NMR spectroscopy and X-ray crystallography has provided valuable insights into the molecular structure and conformational preferences of this compound. These studies have revealed that the partial saturation of the indazole ring contributes significantly to its stability and bioactivity by creating a rigid framework that facilitates interactions with target proteins.

Looking ahead, ongoing research is focused on elucidating the exact mechanism of action of 5-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid at the molecular level. Understanding how this compound interacts with cellular targets will be crucial for optimizing its therapeutic potential and minimizing off-target effects. Furthermore, efforts are being made to scale up its production for preclinical testing and eventual clinical trials.

In conclusion, 5-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid represents a promising lead compound in drug discovery due to its unique structure and diverse biological activities. Its continued exploration holds great promise for advancing our understanding of indazole derivatives and their role in treating complex diseases such as cancer.

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